(3-Bromopropoxy)-tert-butyldimethylsilane

Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

(3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5) combines a robust TBDMS protecting group with a reactive 3-bromopropoxy alkylating chain. This dual-functionality enables sequential protection/alkylation in multi-step syntheses like cosalane. With hydrolytic stability ~10^4x TMS ethers, it withstands aqueous workup. ≥97% purity ensures consistent, high-yield (92-93%) building block preparation. Ideal for carbohydrate/nucleoside chemistry.

Molecular Formula C9H21BrOSi
Molecular Weight 253.25 g/mol
CAS No. 89031-84-5
Cat. No. B048924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropoxy)-tert-butyldimethylsilane
CAS89031-84-5
Synonyms(3-Bromopropoxy)(1,1-dimethylethyl)dimethylsilane;  _x000B_(3-Bromopropoxy)-tert-butyldimethylsilane;  _x000B_1-((tert-Butyldimethylsilyl)oxy)-3-bromopropane;  _x000B_1-Bromo-3-(tert-butyldimethylsiloxy)propane;  _x000B_1-Bromo-3-[(tert-butyldimethylsilanyl)oxy]propane; _x000B_1-Bromo
Molecular FormulaC9H21BrOSi
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCBr
InChIInChI=1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
InChIKeyQGMROEZDWJTIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5): A Bifunctional Silyl Protecting and Alkylating Reagent for Multi-Step Synthesis


(3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5) is a bromo silyl ether that functions as a dual-purpose reagent in organic synthesis . Its molecular structure (C9H21BrOSi) combines a tert-butyldimethylsilyl (TBDMS) protecting group with a 3-bromopropoxy alkylating moiety, enabling sequential protection and alkylation in multi-step syntheses . The TBDMS group provides hydrolytic stability approximately 10^4 times greater than trimethylsilyl (TMS) ethers, making it suitable for reactions requiring aqueous workup or mild acidic conditions [1].

Why (3-Bromopropoxy)-tert-butyldimethylsilane Cannot Be Replaced by Other Silyl Ethers or Alkyl Halides


Substituting (3-Bromopropoxy)-tert-butyldimethylsilane with a generic analog introduces significant risks to synthetic efficiency and yield. The specific combination of the TBDMS group with a 3-bromopropoxy linker is essential for achieving both high hydrolytic stability and efficient alkylation in a single step [1]. Using a less stable protecting group like TMS would lead to premature deprotection during aqueous workup, while using a more sterically hindered group like TBDPS would reduce alkylation efficiency due to increased steric bulk [2]. Replacing the bromo leaving group with a chloro analog would significantly decrease alkylation rates, requiring longer reaction times and potentially leading to side reactions [3].

Quantitative Differentiation of (3-Bromopropoxy)-tert-butyldimethylsilane: Comparative Performance Data


Hydrolytic Stability: TBDMS vs. TMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) group in (3-Bromopropoxy)-tert-butyldimethylsilane provides hydrolytic stability that is approximately 10,000 times greater than the trimethylsilyl (TMS) group, a common alternative for protecting hydroxyl groups [1]. This difference is critical for reactions requiring aqueous workup or exposure to mildly acidic or basic conditions.

Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

Synthetic Yield: Comparison of Preparation Methods for (3-Bromopropoxy)-tert-butyldimethylsilane

The synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane from 3-bromopropanol and TBDMS-Cl using imidazole in DMF yields 92-93% of the purified product, a significant improvement over earlier methods using pyridine that produced yields below 50% . This optimized protocol ensures consistent and efficient production of the reagent.

Organic Synthesis Silylation Yield Optimization

Chemoselective Deprotection: TBDMS vs. TBDPS and Other Protecting Groups

In the presence of tetrabutylammonium tribromide (TBATB) in methanol, TBDMS ethers can be selectively cleaved while leaving isopropylidene, benzyl (Bn), acetyl (Ac), benzoyl (Bz), tetrahydropyranyl (THP), and even the more sterically hindered tert-butyldiphenylsilyl (TBDPS) groups intact [1]. This chemoselectivity is not observed with TMS ethers, which are too labile, or with TBDPS ethers, which require harsher conditions for cleavage.

Chemoselectivity Deprotection Protecting Group Strategy

Reactivity in Alkylation: Bromo vs. Chloro Leaving Group

The bromine atom in (3-Bromopropoxy)-tert-butyldimethylsilane serves as a superior leaving group compared to chlorine in nucleophilic substitution reactions [1]. This results in faster and more complete alkylation of nucleophiles, reducing reaction times and minimizing side reactions.

Nucleophilic Substitution Leaving Group Alkylation

Thermal and Storage Stability: Stabilized vs. Unstabilized Reagent

Commercial preparations of (3-Bromopropoxy)-tert-butyldimethylsilane are often stabilized with sodium carbonate, which extends shelf life and prevents degradation . This stabilization is not universally applied to all silyl ethers and is a key differentiator for procurement.

Reagent Stability Storage Shelf Life

Optimal Use Cases for (3-Bromopropoxy)-tert-butyldimethylsilane Based on Comparative Performance


Multi-Step Synthesis of Complex Natural Products and Pharmaceuticals Requiring Sequential Protection/Alkylation

The combination of a robust TBDMS protecting group and a reactive bromoalkyl moiety makes (3-Bromopropoxy)-tert-butyldimethylsilane ideal for multi-step syntheses. The TBDMS group withstands aqueous workup and mild acidic/basic conditions, while the bromine atom facilitates efficient alkylation of nucleophiles, enabling the introduction of a protected propanol chain [1]. This dual functionality is exemplified in the synthesis of the anti-HIV agent cosalane, where it is used to install a protected propanol linker [2].

Orthogonal Protecting Group Strategies in Carbohydrate and Nucleoside Chemistry

The chemoselective deprotection of TBDMS ethers in the presence of other common protecting groups (isopropylidene, benzyl, acetyl, benzoyl, THP, and TBDPS) allows for orthogonal protecting group strategies [1]. This is particularly valuable in carbohydrate and nucleoside chemistry, where multiple hydroxyl groups must be differentiated and selectively manipulated. (3-Bromopropoxy)-tert-butyldimethylsilane can be used to introduce a selectively removable TBDMS-protected propanol chain without affecting other protecting groups.

Synthesis of Functionalized Building Blocks for Medicinal Chemistry Libraries

The high synthetic yield (92-93%) and reliable reactivity of (3-Bromopropoxy)-tert-butyldimethylsilane make it a cost-effective choice for preparing functionalized building blocks [1][2]. Its use as an alkylating agent to introduce propanol functionality to pharmaceuticals is well-documented, and it is a key reagent in the preparation of piperidinylcarbonyl sulfamates, a novel class of antihyperlipidemic agents [3]. The stabilized formulation ensures consistent performance across multiple batches.

Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

The TBDMS group's stability to basic conditions (pH 9-12) is crucial for solid-phase peptide synthesis, where Fmoc deprotection uses piperidine [1]. (3-Bromopropoxy)-tert-butyldimethylsilane can be used to introduce a TBDMS-protected alcohol handle onto amino acids or peptides, which can later be deprotected with fluoride (TBAF) to reveal a free hydroxyl group for further conjugation. This orthogonal deprotection is essential for site-specific bioconjugation.

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